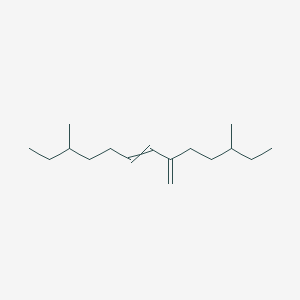
3,11-Dimethyl-8-methylidenetridec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dimethyl-8-methylidenetridec-6-ene is an organic compound with the molecular formula C16H30 . It is a hydrocarbon that contains a total of 46 atoms, including 16 carbon atoms and 30 hydrogen atoms . This compound is characterized by its unique structure, which includes multiple methyl groups and a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethyl-8-methylidenetridec-6-ene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,11-Dimethyl-8-methylidenetridec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of the compound by adding hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3,11-Dimethyl-8-methylidenetridec-6-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,11-Dimethyl-8-methylidenetridec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The specific details of these mechanisms are complex and may vary depending on the context of its use. Generally, the compound may interact with enzymes, receptors, or other biomolecules to produce its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,11-Dimethyl-8-methylidenetridec-6-ene is unique due to its specific structure, which includes multiple methyl groups and a methylene group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
61064-00-4 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
3,11-dimethyl-8-methylidenetridec-6-ene |
InChI |
InChI=1S/C16H30/c1-6-14(3)10-8-9-11-16(5)13-12-15(4)7-2/h9,11,14-15H,5-8,10,12-13H2,1-4H3 |
InChI Key |
WRFGTAXGYRRUJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC=CC(=C)CCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















